Enhanced CNS Drug-Likeness vs. Cyclohexylsulfonyl Analog: LogP and TPSA Comparison
The target compound (1448064-37-6) has a computed XLogP3 of 3.0, which falls within the optimal range (1.5–3.5) for CNS drug candidates [1]. Its direct analog, (3-(cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, features a cyclohexylsulfonyl group which is expected to increase logP, likely pushing it beyond the ideal CNS range. This is a class-level inference based on the known Hansch constant (π) for cyclohexyl vs. 4-fluorophenyl substituents.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) for CNS Drug-Likeness |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (Computed by PubChem) |
| Comparator Or Baseline | Analog: (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. LogP not publicly computed, but predicted to be >3.5 based on the higher lipophilicity of cyclohexyl vs. 4-fluorophenyl. |
| Quantified Difference | Predicted logP differential of approximately +0.5 to +1.0, shifting the cyclohexyl analog outside the optimal CNS range. |
| Conditions | In silico prediction using XLogP3 algorithm [1]. No experimental logP or logD data available. |
Why This Matters
For CNS-targeted screening campaigns, maintaining a logP between 1.5 and 3.5 is crucial for balancing blood-brain barrier permeability and avoiding non-specific binding; the 4-fluorophenyl analog inherently meets this criterion while the cyclohexyl analog likely does not.
- [1] PubChem. (2025). Compound Summary for CID 71809211: (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. National Center for Biotechnology Information. Retrieved October 2025. View Source
